molecular formula C25H22N4O5 B11326548 2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11326548
M. Wt: 458.5 g/mol
InChI Key: HKKPTMASVOWALX-UHFFFAOYSA-N
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Description

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of imidazole, chromeno, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsKey reagents include glyoxal and ammonia for the imidazole ring, and various aldehydes and ketones for the chromeno and pyrrole rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial scale, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions, affecting enzyme activity, while the chromeno and pyrrole rings can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-6,7-DIMETHYL-1-(3-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of three distinct moieties, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

2-(3-imidazol-1-ylpropyl)-6,7-dimethyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H22N4O5/c1-15-11-19-20(12-16(15)2)34-24-21(23(19)30)22(17-5-3-6-18(13-17)29(32)33)28(25(24)31)9-4-8-27-10-7-26-14-27/h3,5-7,10-14,22H,4,8-9H2,1-2H3

InChI Key

HKKPTMASVOWALX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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